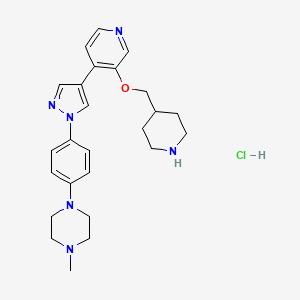
MI-463
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MI-463 ist ein potenter und oral bioverfügbarer niedermolekularer Inhibitor, der die Interaktion zwischen Menin und gemischten Leukämie-Leukämie (MLL)-Proteinen angreift. Diese Interaktion ist entscheidend für die Entwicklung bestimmter Leukämiearten, insbesondere derer, die chromosomale Translokationen betreffen, die das MLL-Gen beeinflussen. This compound hat in präklinischen Studien vielversprechend gezeigt, dass es das Wachstum von Leukämiezellen hemmen und das Überleben in Tiermodellen verbessern kann .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenSpezifische Reaktionsbedingungen, wie z. B. die Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperaturkontrolle, sind entscheidend für die Optimierung der Ausbeute und Reinheit .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Labor-Syntheseverfahrens umfassen, wobei Anpassungen vorgenommen werden, um Konsistenz, Effizienz und Kosteneffizienz zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen umfassen, um eine hohe Reinheit und Aktivität des Endprodukts zu gewährleisten .
Wirkmechanismus
MI-463, also known as 4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile, is a potent and orally bioavailable small molecule .
Target of Action
The primary target of this compound is the Menin-MLL interaction . Menin is a protein that interacts with the MLL (Mixed Lineage Leukemia) fusion proteins, which are often associated with acute leukemias .
Mode of Action
This compound acts as an inhibitor of the Menin-MLL interaction . By blocking this interaction, it disrupts the function of MLL fusion proteins, thereby inhibiting the growth of leukemia cells .
Biochemical Pathways
The inhibition of the Menin-MLL interaction by this compound leads to a decrease in the expression of Hoxa9 and Meis1, which are downstream targets of MLL fusion proteins . This results in the differentiation of MLL leukemia cells .
Pharmacokinetics
This compound is highly potent and orally bioavailable . It achieves high levels in peripheral blood following a single intravenous or oral dose . Its oral bioavailability is high, around 45% .
Result of Action
The inhibition of the Menin-MLL interaction by this compound leads to a significant reduction in the growth of MLL leukemia cells . It also induces differentiation in these cells . In mouse models of MLL leukemia, this compound has shown substantial survival benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MI-463 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with adjustments to ensure consistency, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain high purity and activity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: MI-463 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophiler aromatischer Substitution, aufgrund des Vorhandenseins elektronenziehender Gruppen wie Trifluorethyl. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind Trifluoressigsäure, Dimethylsulfoxid und verschiedene Basen und Säuren, um verschiedene Schritte der Synthese zu erleichtern. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Wirkungs-Beziehungen zu untersuchen und die Wirksamkeit und das Sicherheitsprofil der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
MI-463 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Werkzeugverbindung verwendet, um die Menin-MLL-Interaktion zu untersuchen und neue Inhibitoren zu entwickeln. In der Biologie wird this compound eingesetzt, um die Rolle von Menin bei der Genregulation und Zelldifferenzierung zu untersuchen. In der Medizin hat es das Potenzial, als Therapeutikum zur Behandlung von MLL-rearrangierten Leukämien und anderen Krebsarten eingesetzt zu werden. Darüber hinaus wird this compound auf seine Auswirkungen auf andere Krankheiten untersucht, die mit epigenetischer Dysregulation zusammenhängen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an das Menin-Protein, wodurch die Interaktion mit MLL-Fusionsproteinen verhindert wird. Diese Hemmung stört die Rekrutierung von Transkriptionskoaktivatoren und die anschließende Aktivierung von Zielgenen, die an der Leukämogenese beteiligt sind. Zu den molekularen Zielstrukturen von this compound gehört die Menin-MLL-Bindungsstelle, und seine Wirkung führt zur Herunterregulierung von Onkogenen wie HOXA9 und MEIS1, die entscheidend für die Proliferation und das Überleben von Leukämiezellen sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die MI-463 ähneln, gehören MI-503, ein weiterer Menin-MLL-Inhibitor, und andere niedermolekulare Inhibitoren, die auf die gleiche Interaktion abzielen. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, können sich aber in ihrer Potenz, Bioverfügbarkeit und ihren pharmakokinetischen Profilen unterscheiden .
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für die klinische Entwicklung macht. Seine Fähigkeit, eine signifikante Hemmung des Leukämiezellwachstums zu erreichen und das Überleben in präklinischen Modellen zu verbessern, hebt es von anderen Inhibitoren ab. Darüber hinaus hat this compound günstige arzneimittelähnliche Eigenschaften gezeigt, darunter metabolische Stabilität und ein gut charakterisiertes pharmakokinetisches Profil .
Eigenschaften
IUPAC Name |
4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACSLYTXLZAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of MI-463?
A: this compound is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, this compound hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]
Q2: What are the downstream effects of this compound treatment in KMT2A-rearranged leukemia cells?
A2: this compound treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:
- Induction of differentiation: this compound promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
- Increased apoptosis: Studies have shown that this compound induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
- Synergistic effects with other drugs: this compound displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.
Q3: Has this compound shown efficacy in in vivo models of leukemia?
A: Yes, this compound has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of this compound for three weeks resulted in complete remission in a significant portion of the animals. []
Q4: Are there any biomarkers that could predict the efficacy of this compound treatment?
A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with this compound, suggesting its potential as a biomarker of response. [, ]
Q5: What are the potential limitations or challenges associated with this compound as a therapeutic agent?
A5: Some potential challenges include:
Q6: Is this compound being investigated in clinical trials for any cancer types?
A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of this compound, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]
Q7: Does this compound exhibit any activity in cancers beyond leukemia?
A: While the provided abstracts focus on the anti-leukemic activity of this compound, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]
Q8: How does this compound affect the metabolic profile of cancer cells?
A: One study revealed that this compound can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of this compound to target cancer cell metabolism.
Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound?
A: Research indicates that this compound can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.
Q10: How stable is this compound in in vitro systems?
A: Microsomal stability assays revealed that this compound exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

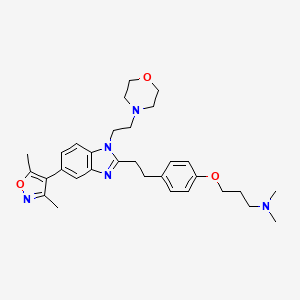



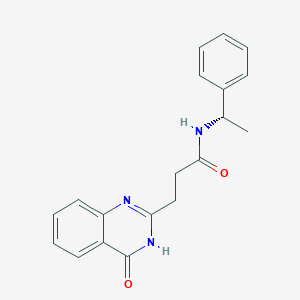
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)


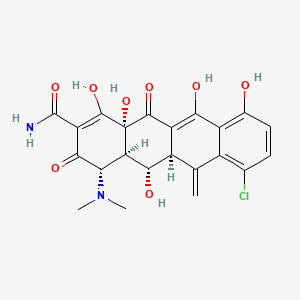
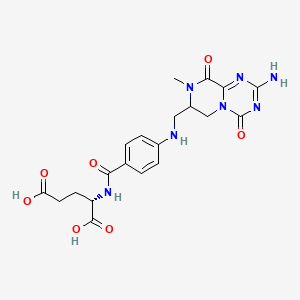
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
